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Compound of Interest

Compound Name: 4-Aminopiperidine

Cat. No.: B084694 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
aminopiperidine, a crucial building block in medicinal chemistry. The information presented

herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, is intended to support researchers in the identification, characterization, and quality

control of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 4-aminopiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift (ppm) Multiplicity Assignment

~3.1 - 3.2 m Equatorial H at C2, C6

~2.6 - 2.7 m Axial H at C2, C6

~2.9 - 3.0 m H at C4

~1.8 - 1.9 m Equatorial H at C3, C5

~1.3 - 1.4 m Axial H at C3, C5

~1.5 (broad) s NH, NH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration. The broadness of the amine proton signals is due to chemical exchange and

quadrupole effects.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm) Assignment

~49 C4

~46 C2, C6

~35 C3, C5

Note: Carbon assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy
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Frequency (cm⁻¹) Intensity Assignment

3350 - 3250 Strong, Broad
N-H stretching (primary amine

and secondary amine)

2940 - 2850 Strong C-H stretching (aliphatic)

1590 Medium N-H bending (primary amine)

1450 Medium C-H bending

1130 Medium C-N stretching

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

100 Moderate [M]⁺ (Molecular Ion)

83 High [M - NH₃]⁺

56 High [C₃H₆N]⁺

43 High [C₂H₅N]⁺

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a guide and may require optimization based on the specific

instrumentation and experimental conditions.

NMR Spectroscopy
¹H and ¹³C NMR

Sample Preparation:

Dissolve 5-10 mg of 4-aminopiperidine in approximately 0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]
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Ensure the sample is fully dissolved. If necessary, gently warm the sample or use

sonication.

Filter the solution if any particulate matter is present to avoid compromising the spectral

quality.[2][3]

Instrument Parameters:

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to simplify the

spectrum and improve signal-to-noise.

Typical spectral widths are -2 to 12 ppm for ¹H and 0 to 220 ppm for ¹³C.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio

(typically 8-16 for ¹H and 128 or more for ¹³C).

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

free induction decay (FID).

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - FTIR

Sample Preparation:

Ensure the ATR crystal is clean before use by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.
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Place a small amount of neat 4-aminopiperidine directly onto the ATR crystal, ensuring

good contact.

Instrument Parameters:

Collect a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

A typical resolution is 4 cm⁻¹, and 16-32 scans are usually co-added to improve the signal-

to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the absorbance spectrum.

Perform baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry (MS)
Electron Ionization (EI) - MS

Sample Preparation:

Dissolve a small amount of 4-aminopiperidine in a volatile organic solvent (e.g.,

methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[4]

For direct infusion, further dilute the sample to the low µg/mL to ng/mL range.

Instrument Parameters:

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas

chromatograph (GC) inlet.

Use a standard electron ionization energy of 70 eV.

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30 to 200

amu.
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Data Analysis:

Identify the molecular ion peak ([M]⁺). For compounds containing an odd number of

nitrogen atoms, the molecular ion will have an odd nominal mass, which is consistent with

the molecular weight of 4-aminopiperidine (100.16 g/mol ).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-aminopiperidine.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic information for 4-aminopiperidine.

Researchers are encouraged to consult the cited resources and their instrument-specific

manuals for further details and advanced analytical techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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